

# Molecular targets of Brensocatib beyond dipeptidyl peptidase 1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brensocatib |           |
| Cat. No.:            | B605779     | Get Quote |

# Brensocatib: A Deep Dive Beyond Dipeptidyl Peptidase 1

For the attention of researchers, scientists, and drug development professionals, this technical guide explores the known molecular interactions of **Brensocatib**. Current scientific literature robustly characterizes **Brensocatib** as a highly selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). To date, no significant molecular targets beyond DPP1 have been identified in publicly available research.

**Brensocatib** (formerly INS1007) is a first-in-class, orally administered small molecule developed for the treatment of neutrophil-driven inflammatory diseases, most notably non-cystic fibrosis bronchiectasis.[1][2][3][4][5] Its mechanism of action is centered on the potent and specific inhibition of DPP1, a lysosomal cysteine protease.[2][4][5][6]

## The Primary Target: Dipeptidyl Peptidase 1 (DPP1)

DPP1, also known as Cathepsin C, plays a crucial role in the maturation of neutrophil serine proteases (NSPs) within the bone marrow.[2][4] These proteases, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3), are powerful enzymes stored in the granules of mature neutrophils.[1][7] In pathological conditions characterized by excessive neutrophil accumulation and activation, the overabundance of active NSPs contributes to tissue damage and inflammation.[2][4]



**Brensocatib**'s therapeutic effect stems from its ability to prevent the activation of these NSPs by inhibiting their activator, DPP1.[2][7] This leads to a reduction in the activity of NE, CatG, and PR3 in circulating neutrophils.[8]

## Signaling Pathway of Brensocatib's Action on DPP1

The following diagram illustrates the established mechanism of action of **Brensocatib**.



Click to download full resolution via product page

Brensocatib's primary mechanism of action.

# **Absence of Evidence for Off-Target Molecular Interactions**

A thorough review of the available scientific literature, including clinical trial data and pharmacological profiles, reveals a consistent focus on DPP1 as the singular molecular target of **Brensocatib**.[1][2][3][4][5][9][10] Studies highlight its selectivity for DPP1.[11] The adverse events observed in clinical trials, such as dental and skin-related issues, are considered to be mechanism-related, stemming from the inhibition of DPP1 in tissues where it has a physiological role, rather than interactions with other molecular targets.[12][13]

To date, there are no published preclinical or clinical studies that have reported any significant, clinically relevant off-target molecular interactions of **Brensocatib**. Comprehensive screening panels, such as broad kinase or protease assays, have not been detailed in the public domain.

## **Downstream Effects on Neutrophil Serine Proteases**



The clinical efficacy of **Brensocatib** is directly linked to its on-target effect on DPP1, leading to a dose-dependent reduction in the activity of key NSPs.[8][14]

| Neutrophil Serine Protease | Role in Pathophysiology                                                                  | Effect of Brensocatib                        |
|----------------------------|------------------------------------------------------------------------------------------|----------------------------------------------|
| Neutrophil Elastase (NE)   | Degrades elastin and other extracellular matrix proteins, promotes mucus hypersecretion. | Reduced activity in sputum and blood.[8][14] |
| Cathepsin G (CatG)         | Potent pro-inflammatory mediator, activates other proteases.                             | Reduced activity in sputum.[8]               |
| Proteinase 3 (PR3)         | Degrades extracellular matrix components, can induce apoptosis.                          | Reduced activity in sputum.[8]               |

# **Experimental Protocols**

As no off-target molecular interactions have been identified, there are no specific experimental protocols to report for their discovery. The primary pharmacodynamic effects of **Brensocatib** are typically assessed using the following methodologies:

### **Measurement of Neutrophil Serine Protease Activity**

Objective: To quantify the activity of NE, CatG, and PR3 in biological samples (e.g., sputum, white blood cell extracts).

#### General Protocol Outline:

- Sample Collection and Processing: Sputum is induced and processed to separate the sol phase from cellular debris. White blood cells can be isolated from whole blood using standard density gradient centrifugation.
- Enzyme-Linked Immunosorbent Assay (ELISA):







- Microtiter plates are coated with a capture antibody specific for the NSP of interest (NE, CatG, or PR3).
- Processed biological samples are added to the wells, allowing the NSP to bind to the capture antibody.
- A detection antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.
- A colorimetric substrate is introduced, and the resulting color change is proportional to the amount of active NSP.
- Absorbance is measured using a plate reader, and concentrations are determined by comparison to a standard curve.[8]

The following diagram outlines the general workflow for assessing the on-target effects of **Brensocatib**.





Click to download full resolution via product page

Workflow for assessing **Brensocatib**'s on-target effects.

### Conclusion

In summary, the current body of scientific evidence strongly supports that **Brensocatib**'s mechanism of action is highly specific to the inhibition of dipeptidyl peptidase 1. This on-target activity effectively reduces the activation of downstream neutrophil serine proteases, which is the cornerstone of its therapeutic benefit in neutrophil-driven inflammatory diseases. While the pharmacological profile of any drug is subject to ongoing research, as of the latest available data, there are no identified molecular targets of **Brensocatib** beyond DPP1. Future research,



potentially including broad, unbiased screening approaches, would be necessary to definitively exclude the possibility of other molecular interactions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. Brensocatib Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 4. Insmed Announces Positive Top-Line Results from Phase 2 WILLOW Study of INS1007 in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 5. Brensocatib: Is this breakthrough a Game-Changer for Bronchiectasis? Dr Ricardo Jose
  London Chest Specialist [londonchestspecialist.co.uk]
- 6. Brensocatib (Formerly INS1007) to be Studied in Patients with Severe COVID-19 in Investigator-Initiated Trial [prnewswire.com]
- 7. youtube.com [youtube.com]
- 8. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial -PMC [pmc.ncbi.nlm.nih.gov]
- 9. investor.insmed.com [investor.insmed.com]
- 10. investor.insmed.com [investor.insmed.com]
- 11. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor Brensocatib for Non-cystic Fibrosis Bronchiectasis PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial -







PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Molecular targets of Brensocatib beyond dipeptidyl peptidase 1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605779#molecular-targets-of-brensocatib-beyond-dipeptidyl-peptidase-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com